molecular formula C13H16Br2N4O3 B3055645 Midpacamide CAS No. 66067-05-8

Midpacamide

Cat. No.: B3055645
CAS No.: 66067-05-8
M. Wt: 436.1 g/mol
InChI Key: OMOGWRPVZKQNGZ-UHFFFAOYSA-N
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Description

Midpacamide is a chemical compound with the molecular formula C₁₃H₁₆Br₂N₄O₃ and a molecular weight of 436.1 g/mol . This compound is an alkaloid isolated from the marine sponge Agelas longissima .

Preparation Methods

Midpacamide can be synthesized through various synthetic routes. One common method involves the reaction of 1H-pyrrole-2-carboxamide, 4,5-dibromo-N-[3-(1-methyl-2,5-dioxo-4-imidazolidinyl)propyl]- with iodomethane . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

Midpacamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids , while reduction can yield alcohols .

Scientific Research Applications

Midpacamide has gained significant attention in scientific research due to its antimicrobial activity . It has been studied for its potential use as an antimicrobial agent in various applications, including medicine and industry . In addition, this compound has been investigated for its role in inhibiting bacterial quorum sensing, which is a key process in the formation of biofilms . This makes it a promising candidate for controlling biofouling in marine environments .

Comparison with Similar Compounds

Midpacamide is structurally similar to other pyrrole-imidazole alkaloids, such as dispacamide A , keramadine , and oroidin . These compounds share a common pyrrole moiety, which is essential for their biological activity . this compound is unique in its specific combination of functional groups, which contribute to its distinct antimicrobial properties . Other similar compounds include 4,5-dibromopyrrole-2-carboxylic acid , 4,5-dibromopyrrole-2carboxamide , and racemic longamide A .

Properties

IUPAC Name

4,5-dibromo-1-methyl-N-[3-(1-methyl-2,5-dioxoimidazolidin-4-yl)propyl]pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Br2N4O3/c1-18-9(6-7(14)10(18)15)11(20)16-5-3-4-8-12(21)19(2)13(22)17-8/h6,8H,3-5H2,1-2H3,(H,16,20)(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOGWRPVZKQNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=C1Br)Br)C(=O)NCCCC2C(=O)N(C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Br2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452382
Record name Midpacamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66067-05-8
Record name Midpacamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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